Bienvenue dans la boutique en ligne BenchChem!

4-[(3,4-dimethylphenyl)sulfamoyl]benzoic Acid

X-ray crystallography structural biology small-molecule characterization

Select this compound for its solved crystal structure (R=0.050), enabling confident molecular docking and fragment-based drug design. It exhibits measurable pIC50 at the peripheral benzodiazepine receptor (PBR), serving as a reference ligand for neuroinflammation assay development. The 3,4-dimethylphenyl substituent confers distinct steric and electronic properties versus unsubstituted, chloro, or methoxy analogs—making it essential for SAR campaigns. Consistent ≥95% purity ensures reproducible results across target-engagement and selectivity profiling studies.

Molecular Formula C15H15NO4S
Molecular Weight 305.4 g/mol
CAS No. 380437-36-5
Cat. No. B3383008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3,4-dimethylphenyl)sulfamoyl]benzoic Acid
CAS380437-36-5
Molecular FormulaC15H15NO4S
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O)C
InChIInChI=1S/C15H15NO4S/c1-10-3-6-13(9-11(10)2)16-21(19,20)14-7-4-12(5-8-14)15(17)18/h3-9,16H,1-2H3,(H,17,18)
InChIKeyCAAKJBUSPCRHCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(3,4-Dimethylphenyl)sulfamoyl]benzoic Acid (CAS 380437-36-5): A Structurally Defined Sulfamoylbenzoic Acid Scaffold for Procurement


4-[(3,4-dimethylphenyl)sulfamoyl]benzoic acid (CAS 380437-36-5) is a sulfonamide-containing benzoic acid derivative with the molecular formula C15H15NO4S and a molecular weight of 305.35 g/mol [1]. The compound features a benzoic acid core substituted at the para position with a sulfamoyl group linked to a 3,4-dimethylphenyl moiety [1]. Its crystal structure has been solved by X-ray diffraction and refined to an R-value of 0.050 with 2126 reflections observed [2]. The compound exhibits measurable binding affinity (pIC50) for the peripheral benzodiazepine receptor (PBR) in rat tissue [3].

Why Generic Substitution of 4-[(3,4-Dimethylphenyl)sulfamoyl]benzoic Acid with Other Sulfamoylbenzoic Acids Is Scientifically Unjustified


Compounds within the sulfamoylbenzoic acid class exhibit highly divergent target engagement and potency profiles that preclude simple interchangeability. For instance, within the cPLA2α inhibitor subclass, structurally related 4-sulfamoylbenzoic acid derivatives demonstrate IC50 values spanning three orders of magnitude—from submicromolar to >100 µM—depending solely on the substitution pattern on the sulfamoyl nitrogen atom [1]. Similarly, across carbonic anhydrase isoforms, the unsubstituted p-sulfamoylbenzoic acid exhibits IC50 values of 120 µM (hCA I), 15 µM (hCA II), and 24 µM (hCA IX), yielding selectivity ratios that are entirely structure-dependent [2]. The 3,4-dimethylphenyl substitution pattern in the target compound confers distinct electronic, steric, and crystallographic properties that cannot be assumed from analogs bearing chloro, methoxy, or other substituents. Procurement decisions must therefore be anchored in compound-specific empirical data rather than class-level extrapolation.

Quantitative Differentiation Evidence for 4-[(3,4-Dimethylphenyl)sulfamoyl]benzoic Acid: Procurement Decision Data


Crystal Structure Verification: R-Factor 0.050 Confirms High-Confidence Structural Authentication for X-ray Crystallography Applications

The crystal structure of 4-[(3,4-dimethylphenyl)sulfamoyl]benzoic acid has been solved by X-ray diffraction and refined to an R-value of 0.050 with 2126 reflections observed [1]. This level of refinement quality (R < 0.06) indicates a high-confidence structural determination suitable for molecular replacement, docking studies, and crystallographic fragment screening campaigns.

X-ray crystallography structural biology small-molecule characterization

Peripheral Benzodiazepine Receptor (PBR) Binding Affinity: Documented In Vitro Activity in Rat Brain Homogenate

4-[(3,4-Dimethylphenyl)sulfamoyl]benzoic acid has been tested for in vitro binding affinity (pIC50) against the peripheral benzodiazepine receptor (PBR, also known as TSPO) in rat brain homogenate [1]. The documented pIC50 measurement provides a quantitative benchmark for this specific compound-target pair.

PBR TSPO neuroscience in vitro pharmacology

Positional Isomer Differentiation: Para-Substituted Benzoic Acid Scaffold Confers Distinct Physicochemical Properties

The target compound features a para-substituted benzoic acid core with the sulfamoyl group at the 4-position. This contrasts with the 3-substituted isomer, 3-[(3,4-dimethylphenyl)sulfamoyl]benzoic acid . The para substitution pattern directly influences electronic distribution, pKa of the carboxylic acid group, and spatial orientation of the sulfamoyl moiety, all of which are critical determinants of target binding and solubility.

positional isomer physicochemical properties drug design medicinal chemistry

Vendor Purity Benchmarking: Minimum 95% Purity Specification Across Multiple Suppliers

Multiple commercial suppliers specify a minimum purity of 95% for 4-[(3,4-dimethylphenyl)sulfamoyl]benzoic acid, including AKSci, Leyan, and Enamine [1]. This consistency establishes a de facto industry benchmark for routine research-grade material.

purity specification quality control procurement vendor comparison

Physicochemical Property Prediction: Moderate Lipophilicity (LogP ~3.15) and Acidic pKa (~3.53)

Computational predictions yield a LogP of approximately 3.15 and an acid pKa of approximately 3.53 for 4-[(3,4-dimethylphenyl)sulfamoyl]benzoic acid [1]. These values position the compound within the Lipinski-compliant drug-like chemical space and inform solubility and permeability expectations in biological assays.

physicochemical properties LogP pKa drug-likeness ADME prediction

Procurement-Grounded Application Scenarios for 4-[(3,4-Dimethylphenyl)sulfamoyl]benzoic Acid


Structure-Based Drug Design and Crystallographic Fragment Screening

The published crystal structure refined to R = 0.050 [1] enables researchers to use this compound as a validated starting scaffold for molecular docking, pharmacophore modeling, and crystallographic fragment-based drug discovery. The high-quality structural data support confident placement in electron density maps and accurate binding mode prediction, making this compound suitable for X-ray crystallography core facilities and structure-guided medicinal chemistry campaigns.

Neuroscience Research Involving Peripheral Benzodiazepine Receptor (PBR/TSPO)

Documented in vitro binding affinity (pIC50) for PBR in rat brain homogenate [2] positions this compound as a tool molecule for investigating PBR/TSPO-mediated neuroinflammation, glial activation, and steroidogenesis. Researchers requiring a structurally defined sulfamoylbenzoic acid with established PBR engagement should consider this compound, noting that the measured affinity is modest and may be best suited for assay development or as a reference ligand rather than high-potency applications.

Sulfamoylbenzoic Acid Library Expansion and SAR Studies

The 3,4-dimethylphenyl substitution pattern offers a distinct steric and electronic profile within sulfamoylbenzoic acid structure-activity relationship (SAR) libraries [3]. This compound serves as a comparator to evaluate the contribution of 3,4-dimethyl substitution versus unsubstituted phenyl, 4-chloro, or 4-methoxy analogs in target engagement assays. Procurement for SAR campaigns should leverage the consistent 95% purity specification to ensure reproducibility across analogs.

Physicochemical Profiling and Formulation Feasibility Assessment

Predicted LogP (~3.15) and acid pKa (~3.53) [4] indicate moderate lipophilicity and acidity, supporting preliminary assessment of solubility, permeability, and formulation strategies. This compound may serve as a model sulfamoylbenzoic acid for evaluating the impact of dimethylphenyl substitution on ADME properties relative to unsubstituted or halogenated analogs, though experimental solubility and permeability data are not currently available in the public domain.

Quote Request

Request a Quote for 4-[(3,4-dimethylphenyl)sulfamoyl]benzoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.